molecular formula C16H14BrClN2O B15343232 4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride CAS No. 40712-66-1

4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride

Cat. No.: B15343232
CAS No.: 40712-66-1
M. Wt: 365.65 g/mol
InChI Key: KNVLXYGGPVIBEH-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride typically involves the reaction of 4-bromo-o-toluidine with 2-methyl-4(3H)-quinazolinone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-o-tolyl)-5-methylrhodanine: Contains similar structural elements but differs in its functional groups and overall structure.

    N-(4-Bromo-o-tolyl)-picrylamine: Another compound with a similar bromine-substituted aromatic ring but different overall structure and properties.

Uniqueness

4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride is unique due to its specific quinazolinone core structure combined with the 4-bromo-o-tolyl and 2-methyl substituents. This unique combination of structural features contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

40712-66-1

Molecular Formula

C16H14BrClN2O

Molecular Weight

365.65 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one;hydrochloride

InChI

InChI=1S/C16H13BrN2O.ClH/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20;/h3-9H,1-2H3;1H

InChI Key

KNVLXYGGPVIBEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=NC3=CC=CC=C3C2=O)C.Cl

Origin of Product

United States

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